molecular formula C16H19F2N3O3S B2500611 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1171827-73-8

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2500611
CAS No.: 1171827-73-8
M. Wt: 371.4
InChI Key: NWKOINTWKREEIC-UHFFFAOYSA-N
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Description

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperidine ring, a sulfonyl group, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a sulfonyl group, followed by the introduction of the oxadiazole ring. Common reagents used in these reactions include sulfonyl chlorides, hydrazides, and isocyanates. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the piperidine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or oxadiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
  • 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole

Uniqueness

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is unique due to the presence of both the difluorophenyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, while the isopropyl group can affect its binding affinity to molecular targets.

Properties

IUPAC Name

2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O3S/c1-10(2)15-19-20-16(24-15)11-5-7-21(8-6-11)25(22,23)14-4-3-12(17)9-13(14)18/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKOINTWKREEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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